2-Amino-3-methylphenyl trifluoromethanesulphonate

Vue d'ensemble

Description

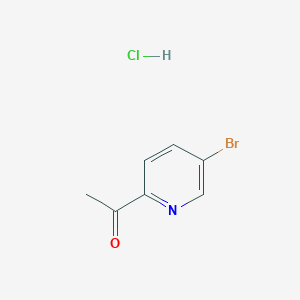

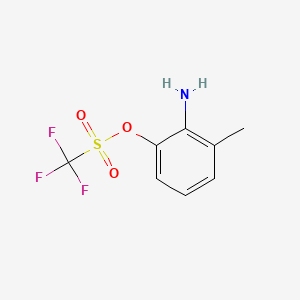

2-Amino-3-methylphenyl trifluoromethanesulphonate, also known as 2-Amino-3-methylphenyl triflate or 2-Methyl-6-{[(trifluoromethyl)sulphonyl]oxy}aniline, is a chemical compound with the molecular formula C8H8F3NO3S . It has a molecular weight of 255.22 . The compound is a solid-crystal at ambient temperature .

Molecular Structure Analysis

The InChI code for 2-Amino-3-methylphenyl trifluoromethanesulphonate is 1S/C8H8F3NO3S/c1-5-3-2-4-6(7(5)12)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Amino-3-methylphenyl trifluoromethanesulphonate is a solid-crystal at ambient temperature . It has a molecular weight of 255.22 .Applications De Recherche Scientifique

Asymmetric Synthesis

2-Amino-3-methylphenyl trifluoromethanesulphonate is used in the asymmetric synthesis of β-aminophosphonates and their incorporation into dipeptides. This process involves the addition of anions derived from dialkyl methylphosphonates to N-tert-butanesulfinyl trifluoroacetaldimine, leading to products with excellent diastereoselectivity (Turcheniuk et al., 2012).

Chromatographic Analysis

The compound has been used as a reactive ultraviolet and fluorescent labelling agent for the liquid chromatographic determination of carboxylic acids. Its utility in high-performance liquid chromatography for detecting carboxylic acids in mouse brain has been demonstrated (Yasaka et al., 1990).

Polymerization Studies

In the field of polymer chemistry, trifluoromethanesulphonates like 2-Amino-3-methylphenyl trifluoromethanesulphonate are used to study complexation reactions in the polymerization of ethylenic monomers. These studies involve ionic trifluoromethanesulphonates and their solvation with conjugate acids (Souverain et al., 1980).

Catalysis in Organic Synthesis

The compound plays a role in catalyzing the condensation of silyl ketene acetal derived from ethyl 3-hydroxybutyrate and imine, leading to the synthesis of β-amino esters and β-lactams (Guanti et al., 1987).

Drug Metabolism

In pharmaceutical research, it's used in the study of drug metabolism, especially in the preparation of mammalian metabolites of certain drugs. An example is its use in the biocatalytic production of metabolites for structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . The precautionary statements are P260, P271, and P280, advising not to breathe dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

(2-amino-3-methylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO3S/c1-5-3-2-4-6(7(5)12)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDLUZWNMXCSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methylphenyl trifluoromethanesulphonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1381013.png)

![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)

![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)

![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)